molecular formula C7H7BCl2O3 B1426496 (2,6-Dichloro-3-methoxyphenyl)boronic acid CAS No. 851756-57-5

(2,6-Dichloro-3-methoxyphenyl)boronic acid

Cat. No.: B1426496
CAS No.: 851756-57-5
M. Wt: 220.84 g/mol
InChI Key: YSIVMUOSCRYSHE-UHFFFAOYSA-N
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Description

“(2,6-Dichloro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 851756-57-5 . It has a molecular weight of 220.85 and its IUPAC name is 2,6-dichloro-3-methoxyphenylboronic acid . The compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

Boronic acids, including “this compound”, are commonly used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . They are also used in the preparation of common building blocks for pharmaceuticals and agrochemicals . The synthesis of boronic acids is relatively simple and well-known .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BCl2O3 . The InChI code is 1S/C7H7BCl2O3/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3,11-12H,1H3 . The compound has a topological polar surface area of 49.7 Ų .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known to participate in various chemical reactions. For instance, they are involved in Passerini-type reactions, which require a Lewis acid .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 220.84 g/mol , and its exact mass is 219.9865296 g/mol . The compound has a complexity of 170 .

Scientific Research Applications

Protecting Group in Organic Synthesis

(2,6-Dichloro-3-methoxyphenyl)boronic acid is utilized in organic synthesis, specifically in the protection and deprotection of boronic acids. A study by Yan, Jin, & Wang (2005) demonstrated the use of a novel boronic acid protecting group, MPMP-diol, which can be deprotected under mild conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Yan, Jin, & Wang, 2005).

Macrocyclic Chemistry

In macrocyclic chemistry, boronic acids like this compound are crucial for synthesizing complex molecular structures. Fárfan et al. (1999) described the creation of a tetrameric macrocyclic compound and dimeric boronates using various aryl boronic acids, emphasizing their significance in developing new molecular architectures (Fárfan et al., 1999).

Inorganic Chemistry Applications

Nishihara, Nara, & Osakada (2002) investigated the formation of cationic rhodium complexes with new tetraarylpentaborates, which included (4-methoxyphenyl)boronic acid, a close relative of this compound. This study highlights the role of boronic acids in forming complex inorganic compounds (Nishihara, Nara, & Osakada, 2002).

Fluorescence Studies in Chemistry

Boronic acid derivatives, including this compound, are essential in fluorescence studies. Geethanjali et al. (2015) explored the fluorescence quenching properties of boronic acid derivatives, providing insights into their photophysical characteristics and potential applications in sensing technologies (Geethanjali et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statement is H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Boronic acids, including “(2,6-Dichloro-3-methoxyphenyl)boronic acid”, have been gaining interest in medicinal chemistry . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics .

Properties

IUPAC Name

(2,6-dichloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIVMUOSCRYSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726923
Record name (2,6-Dichloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851756-57-5
Record name (2,6-Dichloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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